molecular formula C20H16ClF2N3O2 B2806023 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 1251551-71-9

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2806023
CAS No.: 1251551-71-9
M. Wt: 403.81
InChI Key: GGMMHUINBQWFOD-UHFFFAOYSA-N
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Description

2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a combination of chloro, oxo, dihydrobenzo, and naphthyridinyl groups, making it an intriguing subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions starting from basic building blocks like benzonaphthyridine and difluoroaniline. The process often includes:

  • Formation of the Core Structure: : The initial step involves the creation of the dihydrobenzo[b][1,6]naphthyridine core through a series of cyclization reactions, using reagents such as sodium hydride (NaH), dimethylformamide (DMF), and chloroform (CHCl3).

  • Chlorination and Oxidation: : Subsequent chlorination and oxidation steps are necessary to introduce the 8-chloro and 10-oxo functional groups. Typical reagents for these steps include thionyl chloride (SOCl2) and hydrogen peroxide (H2O2).

  • Final Coupling: : The final coupling step involves the reaction of the core structure with 3,4-difluoroaniline to form the acetamide linkage, using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. This includes optimizing reaction conditions to maximize yield and minimize the use of expensive reagents. Continuous flow chemistry and microwave-assisted synthesis are examples of advanced techniques that can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of additional oxo or hydroxyl derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting oxo groups to hydroxyl groups or removing chlorides.

  • Substitution: : Substitution reactions, particularly nucleophilic substitutions, can occur at the chloro and difluoro positions. Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for this purpose.

Common Reagents and Conditions:
  • Reagents: : Common reagents include thionyl chloride, sodium hydride, hydrogen peroxide, DCC, HOBt, KMnO4, CrO3, LiAlH4, NaBH4, NaN3, and KSCN.

  • Conditions: : Reactions are typically conducted under controlled temperatures (often between -20°C and 100°C), inert atmospheres (argon or nitrogen), and specific solvents (DMF, chloroform, ethanol).

Major Products: The major products of these reactions are variously oxidized, reduced, or substituted derivatives of the parent compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a model for studying complex organic reactions and mechanisms. Its diverse functional groups make it an excellent candidate for exploring reaction kinetics and pathways.

Biology: In biology, the compound is often used in studies related to enzyme inhibition, receptor binding, and cellular pathways. Its structure allows it to interact with biological molecules in specific ways, making it valuable in biochemical research.

Medicine: In medicine, the compound's potential therapeutic properties are of interest. It has been explored for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its ability to modulate biological targets and pathways involved in disease processes.

Industry: In industry, the compound can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique properties make it a useful building block for developing new products.

Mechanism of Action

The mechanism by which 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide exerts its effects is primarily through molecular interactions with specific biological targets. These include:

  • Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, preventing substrate interaction and subsequent reactions.

  • Receptor Binding: : It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.

  • Pathway Modulation: : The compound can influence biochemical pathways by interacting with key regulatory proteins, altering gene expression, and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds:

  • 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide: : Similar in structure but lacks the difluoro groups, resulting in different chemical properties and biological activities.

  • 2-(8-chloro-3,4-dihydrobenzo[b][1,6]naphthyridin-10(2H,5H)-yl)-N-(3,4-difluorophenyl)acetamide: : Differs slightly in the position and number of functional groups, affecting its reactivity and applications.

  • 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H)-yl)-N-(3,4-difluorophenyl)acetamide: : Another variant with variations in the substitution pattern, leading to unique properties.

Uniqueness: The unique combination of chloro, oxo, dihydrobenzo, and naphthyridinyl groups, along with the difluorophenyl acetamide moiety, gives 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-difluorophenyl)acetamide its distinctive properties

Hope this article covers all the aspects you were interested in!

Properties

IUPAC Name

2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2/c21-11-1-4-17-13(7-11)20(28)14-9-26(6-5-18(14)25-17)10-19(27)24-12-2-3-15(22)16(23)8-12/h1-4,7-8H,5-6,9-10H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMMHUINBQWFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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